molecular formula C12H9ClN2O2 B168810 N-(5-chloropyridin-2-yl)-2-hydroxybenzamide CAS No. 130234-74-1

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide

Cat. No.: B168810
CAS No.: 130234-74-1
M. Wt: 248.66 g/mol
InChI Key: HMFLQLMKAVSXEV-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide group attached to a chloropyridine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2-hydroxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

    2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Similar structure but with a thiourea group instead of a hydroxyl group.

    N-(5-chloropyridin-2-yl)-2-((5-((4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains additional heterocyclic rings and functional groups.

Uniqueness: N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is unique due to its specific combination of a chloropyridine moiety and a hydroxylbenzamide group, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H8ClN3O2C_9H_8ClN_3O_2. The presence of a chloropyridine moiety and a hydroxylbenzamide group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as:

  • Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their catalytic activities, thereby altering metabolic pathways.
  • Receptor Modulator : The compound can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways and responses.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
    • The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
    • Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Anticancer Potential :
    • Preliminary studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of specific kinases .
    • Its mechanism involves reversible covalent bonding with target proteins, minimizing off-target effects commonly associated with irreversible inhibitors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Investigated as an enzyme inhibitor with potential therapeutic effects against oxidative stress-related diseases.
Demonstrated significant antimicrobial activity comparable to standard antibiotics against mycobacterial strains.
Showed promising results in inhibiting viral replication processes in adenovirus models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that modifications to the chloropyridine or hydroxyl groups can enhance or reduce its biological efficacy. For instance:

  • Lipophilicity : Higher lipophilicity generally correlates with improved cell membrane permeability, enhancing antimicrobial activity.
  • Substituent Positioning : The position of substituents on the aromatic rings significantly affects binding affinity to biological targets.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLQLMKAVSXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429035
Record name N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130234-74-1
Record name N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetoxy-N-(5-chloropyridin-2-yl)benzamide (1.45 g, 5 mmol) was saponified in aqueous methanolic NaOH. Standard acid-base workup gave 1.06 g of crude crystalline product which was recrystallized from acetone to give N-(5-chloropyridin-2-yl)-2-hydroxybenzamide (0.79 g, 63% yield).
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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